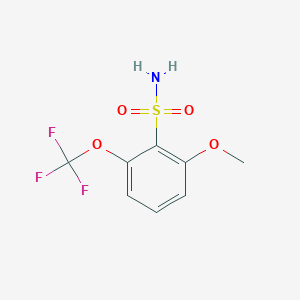

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO4S/c1-15-5-3-2-4-6(16-8(9,10)11)7(5)17(12,13)14/h2-4H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIXUWITPXWSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC(F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxy-6-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group and electron-withdrawing trifluoromethoxy group.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated benzene derivatives.

Scientific Research Applications

Medicinal Applications

1. Treatment of Hyperuricemia and Gout

The primary application of 2-methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide is as a therapeutic agent for hyperuricemia and gout. This compound acts as an inhibitor of the human urate transporter 1 (hURAT1), which plays a crucial role in uric acid reabsorption in the kidneys. By inhibiting this transporter, the compound effectively reduces serum uric acid levels, thereby alleviating symptoms associated with gout and preventing recurrent attacks.

A study indicated that derivatives of this compound demonstrated significant inhibition of hURAT1, with lower IC50 values indicating higher potency compared to existing treatments like benzbromarone. The following table summarizes the IC50 values for various compounds compared to this compound:

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| This compound | 1070 |

| Other derivatives | Varies |

This data suggests that while this compound is effective, further optimization could enhance its efficacy compared to existing medications .

2. Anti-inflammatory Properties

In addition to its role in treating hyperuricemia, this compound may exhibit anti-inflammatory properties. Research has shown that related sulfonamide derivatives can inhibit nitric oxide production and prostaglandin E2 synthesis in macrophages, suggesting potential applications in inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multiple steps, including the introduction of trifluoromethyl and methoxy groups onto a benzene ring followed by sulfonamide formation. A common synthetic route includes:

- Formation of Trifluoromethyl Group : Utilizing trifluoromethylation reactions to introduce the trifluoromethyl moiety onto the benzene ring.

- Methoxylation : The methoxy group is then introduced via methylation techniques.

- Sulfonamide Formation : Finally, the sulfonyl chloride is reacted with an amine to form the sulfonamide bond.

These steps can be conducted under controlled conditions to optimize yield and purity .

Research into the biological activity of this compound has highlighted several key findings:

- Inhibition of Uric Acid Reabsorption : Studies demonstrate that this compound effectively inhibits uric acid uptake in vitro, suggesting its potential as a novel treatment for gout .

- Bioisosterism : The incorporation of trifluoromethyl and sulfonyl groups can enhance binding affinity to biological targets due to their electronic effects, which may lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and biological processes, making it useful in various research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide and its analogs:

Key Observations:

Substituent Effects :

- The methoxy group in the target compound may enhance solubility compared to the fluoro-substituted analog (), which is more electronegative and lipophilic .

- The trifluoromethoxy group (-OCF₃) contributes to metabolic stability and resistance to hydrolysis, a feature shared with fluorinated agrochemicals (e.g., metsulfuron methyl) .

Biological Activity: Sulfonamide-isatin hybrids () exhibit anticancer activity, suggesting that the sulfonamide core can be functionalized for therapeutic applications. The target compound’s lack of a hydrazonoyl-indole moiety may limit similar bioactivity .

Synthetic Precursors :

- The target compound’s precursor, 2-methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS: 1261457-38-8, MW: 290.65 g/mol), shares similar substituents but differs in reactivity due to the sulfonyl chloride group .

Biological Activity

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide, also known by its CAS number 1261617-69-9, is a sulfonamide compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Methoxy Group: Enhances lipophilicity and cell permeability.

- Trifluoromethoxy Group: Contributes to unique electronic properties and potential interactions with biological targets.

- Sulfonamide Moiety: Known for various biological activities, particularly in antimicrobial and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to inhibit the activity of carbonic anhydrases, which play critical roles in physiological processes such as acid-base balance and fluid secretion.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. In vitro studies have demonstrated that this compound possesses significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

- Carbonic Anhydrase Inhibition: Exhibits IC50 values in the low micromolar range, indicating potential for therapeutic applications in conditions like glaucoma and edema.

- Other Enzymes: Preliminary studies suggest possible interactions with serine hydrolases, which are involved in lipid metabolism and signaling pathways.

Case Studies

-

Antibacterial Efficacy:

A study evaluated the antibacterial activity of several sulfonamides, including this compound. The compound showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -

Enzyme Activity Modulation:

In a cellular model, the compound was tested for its impact on carbonic anhydrase activity. Results indicated a dose-dependent inhibition, supporting its potential use in therapeutic settings where modulation of this enzyme is beneficial.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy & trifluoromethoxy groups | Antibacterial, enzyme inhibition |

| Sulfanilamide | Primary sulfonamide | Antimicrobial (classic sulfa drug) |

| Acetazolamide | Sulfonamide with imidazole | Carbonic anhydrase inhibitor |

Q & A

Q. What are the common synthetic routes for 2-methoxy-6-(trifluoromethoxy)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of a substituted benzene ring followed by nucleophilic substitution. For example, starting with 2-methoxy-6-(trifluoromethoxy)benzene, sulfonation with chlorosulfonic acid forms the sulfonyl chloride intermediate, which reacts with ammonia or amines to yield the sulfonamide . Key variables include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonation.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography or recrystallization is critical to isolate high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- Methodological Answer :

- NMR : and NMR identify substituents (methoxy, trifluoromethoxy) and confirm regiochemistry. For example, the trifluoromethoxy group shows a distinct signal at ~-55 ppm .

- FT-IR : Sulfonamide N-H stretching (~3300 cm) and S=O asymmetric/symmetric vibrations (~1350–1150 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 315.05) .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., carbonic anhydrase) and receptor binding. Protocols include:

- Fluorescence-Based Assays : Measure inhibition of human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using 4-nitrophenyl acetate as a substrate .

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., ) to assess permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can reaction pathways be optimized to avoid competing side products like sulfonic acids or over-substitution?

- Methodological Answer : Competing sulfonic acid formation is mitigated by:

- Controlled Sulfonation : Use stoichiometric chlorosulfonic acid (1:1 molar ratio) and short reaction times (<2 hours).

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with acetyl or tert-butyldimethylsilyl (TBS) groups .

Side reactions are monitored via TLC (silica gel, ethyl acetate/hexane) and quenched with ice-cold water to precipitate intermediates .

Q. What computational strategies predict the compound’s binding affinity to target enzymes, and how do they align with experimental data?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., CA-II’s zinc coordination site). Key parameters include Gibbs free energy (ΔG) and hydrogen-bond distances .

- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories. Discrepancies between computational and experimental IC values may arise from solvation effects or protein flexibility .

Q. How can contradictory data on biological activity (e.g., conflicting IC50_{50}50 values across studies) be reconciled?

- Methodological Answer : Contradictions often stem from assay variability. Mitigation strategies include:

- Standardized Protocols : Use identical enzyme sources (e.g., recombinant human CA-II) and buffer conditions (pH 7.4, 25°C).

- Control Compounds : Benchmark against acetazolamide (CA inhibitor, IC ~12 nM) to normalize results .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.